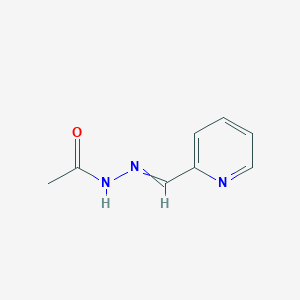
Ethanol, 2,2',2''-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) is a complex organic compound that combines the properties of ethanol, nitrilotris, and chlorophenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) typically involves multiple steps:
Formation of 2,2’,2’'-nitrilotris(ethanol): This can be achieved by reacting ethylene oxide with ammonia under controlled conditions.
Introduction of the 4-chlorophenoxy group: This step involves the reaction of 2,2’,2’'-nitrilotris(ethanol) with 4-chlorophenol in the presence of a suitable catalyst.
Formation of the 2-methylpropanoate salt: The final step involves the esterification of the intermediate compound with 2-methylpropanoic acid, followed by neutralization with a suitable base to form the salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) can undergo various chemical reactions, including:
Oxidation: The ethanol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrilotris group can be reduced to form amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’,2’'-nitrilotris(ethanol)
- 4-chlorophenoxyacetic acid
- 2-methylpropanoic acid
Uniqueness
Ethanol, 2,2’,2’'-nitrilotris-, 2-(4-chlorophenoxy)-2-methylpropanoate (salt) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
105377-53-5 |
|---|---|
Fórmula molecular |
C16H26ClNO6 |
Peso molecular |
363.8 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H11ClO3.C6H15NO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;8-4-1-7(2-5-9)3-6-10/h3-6H,1-2H3,(H,12,13);8-10H,1-6H2 |
Clave InChI |
JKKJVHVHLHODJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


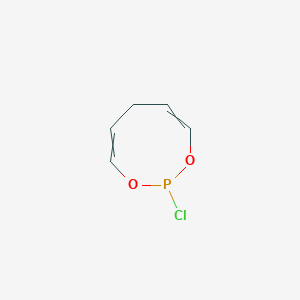
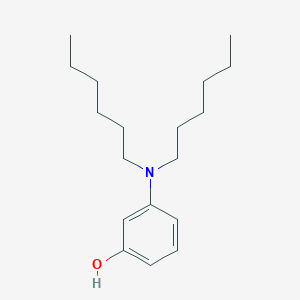
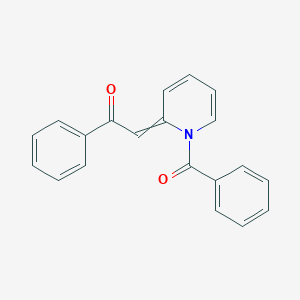
![1-[(4-Butoxyphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B14337949.png)

![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)


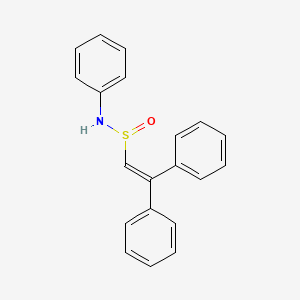
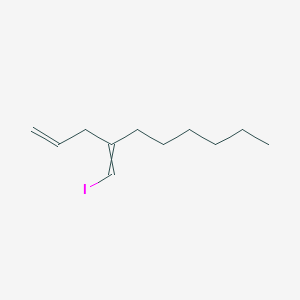
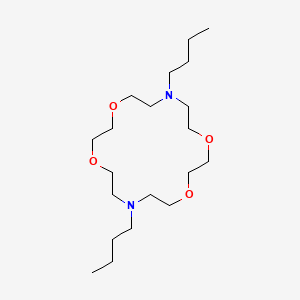
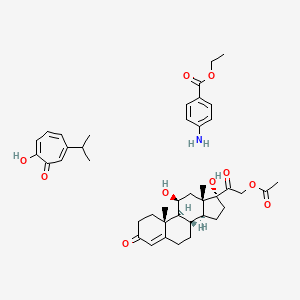
![(1Z,1'Z)-2,2'-[(E)-Diazenediyl]bis[N'-(2-hydroxyethyl)-2-methylpropanimidamide]](/img/structure/B14338024.png)
